molecular formula F(CF2)6(CH2)7H<br>C13H15F13 B12302790 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane CAS No. 1835249-87-0

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane

Cat. No.: B12302790
CAS No.: 1835249-87-0
M. Wt: 418.24 g/mol
InChI Key: OOYUDVCBUIKSAP-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane is a highly fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane typically involves the fluorination of hydrocarbon precursors. One common method is the direct fluorination of tridecane using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the corrosive nature of fluorine. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane undergoes several types of chemical reactions, including:

    Substitution Reactions: Fluorine atoms can be replaced by other functional groups under specific conditions.

    Reduction Reactions: The compound can be reduced to form partially fluorinated derivatives.

    Oxidation Reactions: Although resistant to oxidation, under extreme conditions, it can undergo oxidation to form various fluorinated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions typically require a catalyst and are carried out under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used. These reactions are usually conducted in an inert atmosphere to prevent unwanted side reactions.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) are required. These reactions are performed under controlled conditions to avoid decomposition of the compound.

Major Products Formed

    Substitution Reactions: The major products are fluorinated derivatives with different functional groups.

    Reduction Reactions: Partially fluorinated hydrocarbons are the primary products.

    Oxidation Reactions: Various fluorinated carboxylic acids and ketones can be formed.

Scientific Research Applications

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.

    Biology: Employed in studies involving fluorinated biomolecules and their interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane is primarily based on its chemical stability and resistance to degradation. The multiple fluorine atoms create a strong electron-withdrawing effect, which stabilizes the molecule and makes it less reactive. This property is exploited in various applications where stability and resistance to harsh conditions are required.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulphonyl chloride
  • Perfluorohexanesulfonyl fluoride
  • 1-Hexanesulfonyl fluoride

Uniqueness

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation. Compared to similar compounds, it offers superior performance in applications requiring long-term stability and resistance to chemical attack.

Properties

CAS No.

1835249-87-0

Molecular Formula

F(CF2)6(CH2)7H
C13H15F13

Molecular Weight

418.24 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotridecane

InChI

InChI=1S/C13H15F13/c1-2-3-4-5-6-7-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h2-7H2,1H3

InChI Key

OOYUDVCBUIKSAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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